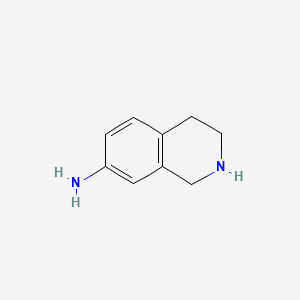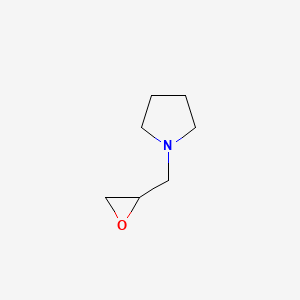
1,2,3,4-四氢异喹啉-7-胺
概述
描述
1,2,3,4-Tetrahydroisoquinolin-7-amine is a derivative of tetrahydroisoquinoline, a secondary amine with the chemical formula C9H11N. This compound is part of the isoquinoline alkaloids family, which are widely distributed in nature and known for their diverse biological activities . The tetrahydroisoquinoline scaffold is significant in medicinal chemistry due to its presence in various bioactive compounds and drugs .
科学研究应用
1,2,3,4-Tetrahydroisoquinolin-7-amine has several scientific research applications:
作用机制
Target of Action
1,2,3,4-Tetrahydroisoquinolin-7-amine (THIQ) is a secondary amine that belongs to the large group of natural products known as isoquinoline alkaloids . THIQ and its analogs exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
It is known that thiq and its analogs interact with their targets, leading to changes that result in their biological activities
Biochemical Pathways
It has been suggested that thiq and its analogs may affect various biochemical pathways, leading to their diverse biological activities against infective pathogens and neurodegenerative disorders .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of THIQ .
Result of Action
It is known that thiq and its analogs exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
生化分析
Biochemical Properties
1,2,3,4-Tetrahydroisoquinolin-7-amine plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase and catechol-O-methyltransferase. These interactions can influence the levels of neurotransmitters like dopamine and serotonin, thereby affecting neurological functions. Additionally, 1,2,3,4-Tetrahydroisoquinolin-7-amine has been found to bind to certain receptors in the brain, modulating their activity and contributing to its potential therapeutic effects .
Cellular Effects
The effects of 1,2,3,4-Tetrahydroisoquinolin-7-amine on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in neurotransmission. By modulating the activity of neurotransmitter receptors, 1,2,3,4-Tetrahydroisoquinolin-7-amine can alter gene expression and cellular metabolism. This compound has also been observed to have neuroprotective effects, potentially reducing cell death in neurodegenerative conditions .
Molecular Mechanism
At the molecular level, 1,2,3,4-Tetrahydroisoquinolin-7-amine exerts its effects through various mechanisms. It binds to neurotransmitter receptors, influencing their activity and downstream signaling pathways. Additionally, it can inhibit or activate enzymes involved in neurotransmitter metabolism, thereby altering the levels of these critical molecules in the brain. Changes in gene expression induced by 1,2,3,4-Tetrahydroisoquinolin-7-amine further contribute to its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydroisoquinolin-7-amine have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that 1,2,3,4-Tetrahydroisoquinolin-7-amine can have sustained effects on cellular function, particularly in the context of neuroprotection and neurotransmitter modulation .
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydroisoquinolin-7-amine vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on neurotransmitter levels and neuroprotection. At higher doses, there may be toxic or adverse effects, including potential neurotoxicity. These dosage-dependent effects highlight the importance of careful dosing in potential therapeutic applications .
Metabolic Pathways
1,2,3,4-Tetrahydroisoquinolin-7-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, which play a role in the breakdown of neurotransmitters. These interactions can affect metabolic flux and the levels of various metabolites in the brain .
Transport and Distribution
Within cells and tissues, 1,2,3,4-Tetrahydroisoquinolin-7-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution within the brain is particularly important for its effects on neurotransmission and neuroprotection .
Subcellular Localization
The subcellular localization of 1,2,3,4-Tetrahydroisoquinolin-7-amine is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows 1,2,3,4-Tetrahydroisoquinolin-7-amine to interact with its target biomolecules effectively, contributing to its biochemical and cellular effects .
准备方法
The synthesis of 1,2,3,4-tetrahydroisoquinolin-7-amine typically involves the hydrogenation of isoquinoline. One common synthetic route includes the reduction of isoquinoline using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature conditions . Industrial production methods often employ similar catalytic hydrogenation processes, ensuring high yield and purity of the compound .
化学反应分析
1,2,3,4-Tetrahydroisoquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrones using reagents like hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: The compound can be further hydrogenated to form decahydroisoquinoline.
Substitution: It can participate in N-alkylation reactions with halo acetophenones to form substituted derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, hydrogen peroxide, and selenium dioxide. Major products formed from these reactions include nitrones and decahydroisoquinoline .
相似化合物的比较
1,2,3,4-Tetrahydroisoquinolin-7-amine is unique due to its specific structural features and biological activities. Similar compounds include:
Isoquinoline: The parent compound from which tetrahydroisoquinoline is derived.
Decahydroisoquinoline: A fully hydrogenated derivative of tetrahydroisoquinoline.
Naphthyridinomycin: An antitumor antibiotic with a similar tetrahydroisoquinoline scaffold.
These compounds share the isoquinoline core but differ in their degree of hydrogenation and specific functional groups, leading to varied biological activities and applications .
属性
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEDBFRQSKKEEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468967 | |
| Record name | 1,2,3,4-tetrahydroisoquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72299-68-4 | |
| Record name | 1,2,3,4-tetrahydroisoquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(4-Chloro-1-naphthyl)oxy]aniline](/img/structure/B1314370.png)
![Bicyclo[3.2.1]octan-3-amine](/img/structure/B1314372.png)

![4-[(3,4-Dichlorophenyl)methoxy]aniline](/img/structure/B1314381.png)




